4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Description
Contextualization within Benzaldehyde (B42025) and 1,2,4-Triazole (B32235) Chemistry
Benzaldehyde, the simplest aromatic aldehyde, is a versatile precursor in organic synthesis, participating in a myriad of chemical transformations to generate a wide array of more complex molecules. Its aldehyde functional group is a key electrophilic center for nucleophilic attack, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This moiety is a prominent feature in a vast number of biologically active compounds, including antifungal, antiviral, and anticancer agents. nih.gov The stability of the triazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its prevalence in medicinal chemistry. mdpi.com The dimethyl substitution on the triazole ring can influence the molecule's steric and electronic properties, potentially modulating its reactivity and biological activity.
Strategic Significance of Benzaldehyde-Triazole Hybrid Scaffolds in Organic Synthesis
The combination of benzaldehyde and 1,2,4-triazole moieties into a single molecular framework creates a scaffold of significant strategic importance in organic synthesis. These hybrid structures serve as valuable intermediates for the construction of more complex molecules, particularly through reactions involving the aldehyde group. For instance, the aldehyde can be readily converted into other functional groups or used in condensation reactions to form larger molecular architectures.
One of the most common applications of such hybrids is in the synthesis of Schiff bases. The reaction of a benzaldehyde derivative with a primary amine, such as an amino-triazole, leads to the formation of an imine or Schiff base. These compounds are not only stable but also exhibit a wide range of biological activities. nepjol.info The formation of stable hemiaminals from the reaction of substituted benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole has been studied, highlighting the initial steps of Schiff base formation. mdpi.com
The general synthetic pathway to related Schiff bases is outlined below:
| Reactant 1 | Reactant 2 | Product |
| Substituted Benzaldehyde | 4-Amino-3,5-dimethyl-1,2,4-triazole | Schiff Base |
This interactive table illustrates the reactants involved in the synthesis of Schiff bases from benzaldehyde derivatives and amino-triazoles.
Overview of Academic Research Trajectories for 4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde
While extensive research exists on the broader classes of benzaldehyde and 1,2,4-triazole derivatives, academic investigations focusing specifically on this compound are limited. The majority of available literature discusses the synthesis and properties of structurally similar compounds.
Research on the condensation reactions of 4-amino-3,5-dimethyl-1,2,4-triazole with various substituted benzaldehydes provides valuable insights into the expected reactivity and potential products derived from the target compound. mdpi.com These studies often focus on the formation of stable hemiaminals and Schiff bases and their subsequent characterization using spectroscopic methods such as IR, Raman, MS, and NMR, as well as X-ray crystallography. mdpi.com
The biological evaluation of related benzaldehyde-triazole hybrids has revealed a wide spectrum of activities, including antimicrobial and anticancer properties. mdpi.com It is plausible that this compound could serve as a precursor to novel compounds with similar or enhanced biological profiles. Future research trajectories will likely involve the synthesis of this specific compound, a thorough characterization of its physicochemical properties, and an exploration of its potential applications in medicinal chemistry and materials science.
Below is a table summarizing the types of research conducted on closely related benzaldehyde-triazole compounds, which could inform future studies on the title compound.
| Research Area | Focus of Study | Key Findings |
| Synthesis | Condensation of amino-triazoles with benzaldehydes | Formation of stable hemiaminals and Schiff bases. |
| Structural Analysis | Spectroscopic and crystallographic characterization | Elucidation of molecular structures and intermolecular interactions. mdpi.com |
| Biological Activity | Screening for antimicrobial and anticancer properties | Identification of potent lead compounds. mdpi.com |
This interactive table outlines the primary research areas and findings for compounds structurally related to this compound.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-12-9(2)14(13-8)11-5-3-10(7-15)4-6-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOZRAZVAAKGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249124-17-1 | |
| Record name | 4-(dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry for 4 Dimethyl 1h 1,2,4 Triazol 1 Yl Benzaldehyde
Synthesis of Key Precursors and Building Blocks
The efficient synthesis of the target molecule is highly dependent on the accessibility of its core components: a functionalized benzaldehyde (B42025) ring and a dimethyl-substituted 1,2,4-triazole (B32235) moiety.
Preparation of Functionalized Benzaldehyde Intermediates
Functionalized benzaldehydes, particularly those bearing a leaving group at the para-position (such as a halogen), are critical starting materials for direct synthesis routes. Various methods have been developed for their preparation.
One modern approach involves a one-pot, two-step reduction/cross-coupling procedure starting from readily available Weinreb amides. This method utilizes a diisobutylaluminium hydride (DIBAL-H) reduction to form a stable aluminum hemiaminal intermediate. This intermediate effectively protects the latent aldehyde functionality, making it suitable for subsequent palladium-catalyzed cross-coupling with organometallic reagents. This strategy allows for the introduction of various substituents onto the benzene (B151609) ring.
Another established method is the catalytic debromomethoxylation of dibromomethylarenes. This process uses a soft Lewis acid, such as zinc chloride, to catalyze the reaction between a dibromomethylarene and benzaldehyde dimethyl acetal. The reaction proceeds under relatively mild conditions to afford the desired functionally substituted benzaldehyde.
These methods provide versatile entries to benzaldehyde intermediates that are primed for subsequent coupling with the triazole precursor.
Synthesis of Dimethyl-1H-1,2,4-triazole Precursors (e.g., 4-amino-3,5-dimethyl-4H-1,2,4-triazole)
The dimethyl-1H-1,2,4-triazole ring is the second key building block. While the target molecule contains a 3,5-dimethyl-1H-1,2,4-triazole attached at the N1 position, a common and well-documented precursor is 4-amino-3,5-dimethyl-4H-1,2,4-triazole. This compound can be synthesized through a straightforward condensation reaction.
A typical laboratory preparation involves the reaction of acetic acid with hydrazine (B178648) hydrate. The mixture is heated for several hours, and upon cooling, colorless crystals of 4-amino-3,5-dimethyl-4H-1,2,4-triazole are isolated. This precursor is valuable for constructing Schiff bases and other derivatives, and the 3,5-dimethyl-1H-1,2,4-triazole required for direct C-N bond formation can be accessed through related synthetic pathways.
Direct Synthesis Routes for 4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde
The direct assembly of the target molecule involves the formation of the crucial carbon-nitrogen bond between the benzaldehyde and triazole rings. Several powerful organic chemistry reactions can be employed for this purpose.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl-heteroatom bonds. nih.gov This approach requires an aromatic ring activated by at least one strong electron-withdrawing group and a good leaving group, typically a halogen. The aldehyde group (-CHO) at the para position of the starting material, 4-fluorobenzaldehyde (B137897), serves as a moderate activating group for this reaction.
In a typical SNAr synthesis, 4-fluorobenzaldehyde is reacted with 3,5-dimethyl-1H-1,2,4-triazole in the presence of a base. The triazole acts as the nucleophile, attacking the carbon atom bearing the fluorine. The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. The base, such as potassium carbonate, is crucial for deprotonating the triazole, thereby increasing its nucleophilicity. researchgate.net This reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, before the fluoride (B91410) ion is eliminated to yield the final product. nih.gov
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |
| 4-Fluorobenzaldehyde | 3,5-Dimethyl-1H-1,2,4-triazole | K₂CO₃ | DMSO | 120-150 |
| 4-Chlorobenzaldehyde | 3,5-Dimethyl-1H-1,2,4-triazole | Cs₂CO₃ | DMF | 140-160 |
Palladium-Catalyzed Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.org This method offers a broad substrate scope and functional group tolerance, often under milder conditions than traditional SNAr reactions. libretexts.orgacsgcipr.org
The synthesis of this compound via this route would typically involve the coupling of a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) with 3,5-dimethyl-1H-1,2,4-triazole. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. A crucial component is the choice of ligand, typically a bulky, electron-rich phosphine (B1218219) ligand such as XPhos or SPhos, which facilitates the key steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the triazole. organic-synthesis.com
The catalytic cycle involves:
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (4-bromobenzaldehyde).
Ligand Exchange/Amine Coordination: The triazole coordinates to the palladium center.
Deprotonation: The base removes a proton from the coordinated triazole.
Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. libretexts.org
Table 2: Typical Components for a Buchwald-Hartwig Coupling Reaction
| Component | Example | Role |
| Aryl Halide | 4-Bromobenzaldehyde | Electrophilic partner |
| Nitrogen Nucleophile | 3,5-Dimethyl-1H-1,2,4-triazole | Nucleophilic partner |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of active Pd(0) catalyst |
| Ligand | XPhos, SPhos, BINAP | Stabilizes Pd, facilitates reaction |
| Base | NaOtBu, Cs₂CO₃ | Deprotonates the triazole |
| Solvent | Toluene, Dioxane | Reaction medium |
Functional Group Interconversion on Pre-formed Triazolyl-Benzene Scaffolds
An alternative strategy involves first establishing the triazolyl-benzene core and then introducing the aldehyde functionality through a functional group interconversion (FGI). This approach is particularly useful if the aldehyde group is incompatible with the C-N bond-forming conditions.
A plausible route begins with the synthesis of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)toluene. This intermediate can be prepared using the SNAr or palladium-catalyzed methods described above, starting from 4-fluorotoluene (B1294773) or 4-bromotoluene. The subsequent step is the oxidation of the methyl group to an aldehyde.
Several methods exist for this transformation. One common approach is the radical bromination of the benzylic position using N-bromosuccinimide (NBS) to form 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzyl bromide, followed by hydrolysis or reaction with a suitable oxygen nucleophile (e.g., via the Sommelet reaction or Kornblum oxidation) to yield the desired benzaldehyde. Alternatively, direct oxidation methods using reagents like chromium trioxide or potassium permanganate (B83412) can be employed, although care must be taken to avoid over-oxidation to the carboxylic acid. Photo-oxidation has also been reported for converting substituted toluenes into their corresponding benzaldehydes.
This FGI strategy decouples the sensitive aldehyde group from the potentially harsh conditions of C-N bond formation, offering a valuable alternative pathway to the target molecule.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The successful synthesis of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, base, temperature, and catalyst system. The primary synthetic route involves the reaction of 3,5-dimethyl-1,2,4-triazole with an activated 4-halobenzaldehyde, typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde.
Solvent Effects: The choice of solvent plays a critical role in facilitating the reaction. High-boiling, polar aprotic solvents are generally preferred as they can effectively solvate the reactants and intermediates. Solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are commonly employed. For instance, in related Ullmann-type reactions, DMF is a common solvent choice, often requiring temperatures above 100°C to proceed efficiently. thermofisher.com Studies on similar condensation reactions have shown that solvent polarity can influence the reaction equilibrium and rate. A higher content of the desired product is often observed in dipolar aprotic media. mdpi.com
Influence of the Base: A crucial element for yield enhancement is the selection of an appropriate base. The base serves to deprotonate the N-H of the triazole ring, thereby increasing its nucleophilicity. Common bases used in these types of reactions include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH). The strength and solubility of the base can significantly impact the reaction rate and yield. In many Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are used. jk-sci.com
Temperature and Reaction Time: Reaction temperature is another key variable. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. Typically, these reactions are conducted at elevated temperatures, often ranging from 80°C to over 200°C, particularly for traditional Ullmann condensations. wikipedia.org Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate and high yield within a practical timeframe. Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the specific conditions employed.
Catalyst Systems: For cross-coupling approaches like the Ullmann condensation or Buchwald-Hartwig amination, the catalyst system is paramount.
Ullmann Condensation: This method traditionally uses stoichiometric amounts of copper powder, often activated in situ. wikipedia.org Modern variations utilize catalytic amounts of soluble copper(I) salts (e.g., CuI, CuBr) in combination with a ligand. Ligands such as diamines or acetylacetonates (B15086760) can improve the catalyst's efficacy, allowing for milder reaction conditions. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for C-N bond formation. wikipedia.org The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required to achieve good yields, especially when less reactive aryl chlorides are used as substrates. jk-sci.com
The optimization of these parameters is often interconnected. For example, a more active catalyst system may allow for lower reaction temperatures and shorter reaction times. The following table summarizes the general effects of various parameters on the synthesis of N-aryl triazoles.
| Parameter | Conditions | General Effect on Yield | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, NMP) | High | Good solubility of reactants and stabilization of charged intermediates. |
| Base | Strong, Non-nucleophilic (K2CO3, Cs2CO3, NaH) | High | Efficient deprotonation of the triazole N-H, increasing its nucleophilicity. |
| Temperature | Elevated (80-150°C) | Increases reaction rate, but may increase byproducts if too high. | Provides necessary activation energy for C-N bond formation. |
| Catalyst (Ullmann) | Cu(I) salt + Ligand | High | The ligand stabilizes the copper catalyst and facilitates the coupling cycle. |
| Catalyst (Buchwald-Hartwig) | Pd source + Bulky Ligand | High | The ligand promotes oxidative addition and reductive elimination steps. |
Mechanistic Investigations of this compound Formation
The formation of the C-N bond between the benzaldehyde and the dimethyl-triazole ring can proceed through several potential mechanisms, depending on the chosen synthetic route.
Nucleophilic Aromatic Substitution (SNAr) Mechanism: When reacting 3,5-dimethyl-1,2,4-triazole with a highly activated aryl halide like 4-fluorobenzaldehyde, the reaction likely proceeds via an SNAr mechanism. This pathway is favored by the presence of a strong electron-withdrawing group (the aldehyde) para to the leaving group (fluoride).
Nucleophilic Attack: The deprotonated 3,5-dimethyl-1,2,4-triazolide anion acts as a nucleophile and attacks the carbon atom bearing the fluorine atom on the benzaldehyde ring. This step is typically the rate-determining step.
Formation of Meisenheimer Complex: This attack leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and onto the oxygen atom of the aldehyde group.
Expulsion of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the final product, 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde.
Copper-Catalyzed Ullmann Condensation Mechanism: The mechanism of the Ullmann reaction is complex and not fully elucidated, but it is generally believed to involve copper(I) species. wikipedia.org
Formation of Copper(I) Triazolide: The triazole reacts with a Cu(I) salt (or Cu(0) which is oxidized in situ) in the presence of a base to form a copper(I) triazolide intermediate.
Oxidative Addition: The aryl halide (e.g., 4-iodobenzaldehyde) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.
Reductive Elimination: This Cu(III) species then undergoes reductive elimination, forming the desired C-N bond and regenerating a Cu(I) species, which can re-enter the catalytic cycle.
Palladium-Catalyzed Buchwald-Hartwig Amination Mechanism: The Buchwald-Hartwig amination follows a well-established catalytic cycle. jk-sci.comwikipedia.org
Oxidative Addition: A Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition with the 4-halobenzaldehyde to form a Pd(II) complex.
Amine Coordination and Deprotonation: The 3,5-dimethyl-1,2,4-triazole coordinates to the Pd(II) center. In the presence of a strong base, the triazole is deprotonated to form a palladium amido complex.
Reductive Elimination: The final step is reductive elimination from the Pd(II) amido complex, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.org A potential side reaction is beta-hydride elimination, although it is not relevant for this specific substrate which lacks beta-hydrogens. wikipedia.org
In a related reaction involving 4-amino-3,5-dimethyl-1,2,4-triazole and substituted benzaldehydes, the initial step is the formation of a hemiaminal, which can then dehydrate to form a Schiff base. mdpi.com This indicates that the aldehyde group is reactive towards nitrogen nucleophiles, though in the synthesis of the title compound, the target is the formation of a bond with the triazole ring nitrogen, not the exocyclic amino group.
Reactivity and Transformational Chemistry of 4 Dimethyl 1h 1,2,4 Triazol 1 Yl Benzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde functional group is a versatile site for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Aldol)
Grignard Reaction: The reaction of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde with Grignard reagents (R-MgX) is a classical method for the formation of secondary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, followed by an aqueous workup to yield the corresponding alcohol. While specific studies on this exact compound are not extensively documented, the general reactivity of aromatic aldehydes suggests that this reaction would proceed efficiently.
Wittig Reaction: The Wittig reaction provides a powerful tool for the conversion of aldehydes into alkenes. chemspider.comwikipedia.orgnrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) which, upon reaction with the aldehyde, forms an oxaphosphetane intermediate that subsequently collapses to yield an alkene and triphenylphosphine (B44618) oxide. chemspider.comnrochemistry.comwikipedia.orgtotal-synthesis.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used; stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides predominantly yield (Z)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org
Aldol (B89426) Condensation: Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. In a crossed aldol condensation, 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde, which lacks α-hydrogens, can react with an enolizable ketone or aldehyde in the presence of a base. This reaction would lead to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate upon heating to yield an α,β-unsaturated carbonyl compound.
Condensation Reactions leading to Imines, Oximes, and Hydrazones
Imines (Schiff Bases): The condensation of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde with primary amines yields imines, commonly known as Schiff bases. chemijournal.comimpactfactor.orgnih.gov These reactions are typically catalyzed by acid and involve the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com A study on the reaction of various substituted benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole has been reported, which is the reverse of the reaction of interest but provides insight into the formation of such Schiff bases. mdpi.comchemicalbook.com
Oximes: The reaction of the title aldehyde with hydroxylamine (B1172632) (NH₂OH) leads to the formation of the corresponding oxime. wikipedia.orgwikipedia.orgrsc.orgkhanacademy.org This condensation reaction is a reliable method for the derivatization of aldehydes and ketones. wikipedia.org The resulting oxime can exist as E and Z isomers.
Hydrazones: Hydrazones are formed through the condensation of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine). nih.govnih.govresearchgate.netsemanticscholar.orgrsc.org These compounds are of significant interest due to their diverse biological activities. nih.govnih.govsemanticscholar.org
| Reagent | Product Type | General Reaction Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst, removal of water |
| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |
| Hydrazine (N₂H₄) | Hydrazone | Mildly acidic conditions |
Table 1: Condensation Reactions of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Selective Oxidation and Reduction Transformations
Oxidation: The aldehyde group of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde can be selectively oxidized to a carboxylic acid, yielding 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups.
Reduction: Selective reduction of the aldehyde functionality to a primary alcohol, 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzyl alcohol, can be achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically effective for this transformation without affecting the aromatic or triazole rings.
| Transformation | Product Functional Group | Common Reagents |
| Oxidation | Carboxylic Acid (-COOH) | KMnO₄, H₂CrO₄, Tollens' reagent |
| Reduction | Primary Alcohol (-CH₂OH) | NaBH₄, LiAlH₄ |
Table 2: Oxidation and Reduction of the Aldehyde Moiety
Multi-Component Reactions Involving the Aldehyde Functionality
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govsciepub.combeilstein-journals.org The aldehyde functionality of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde makes it a suitable component for several MCRs.
Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. chemspider.comnih.govsciepub.commdpi.com Utilizing 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde in an Ugi reaction would lead to the formation of complex peptide-like structures incorporating the triazole moiety. A study has reported the use of a similar triazole-containing benzaldehyde (B42025) in an Ugi reaction to synthesize novel diketopiperazines. mdpi.com
Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgbroadinstitute.orgorganic-chemistry.orgthieme-connect.de This reaction provides a straightforward route to functionalized ester and amide derivatives from 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde.
Reactivity of the Dimethyl-1,2,4-triazole Heterocycle
Electrophilic Aromatic Substitution on the Triazole Ring (if applicable)
The 1,2,4-triazole (B32235) ring is generally considered to be an electron-deficient aromatic system due to the presence of three nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution reactions. While substitution on the phenyl ring is more likely, reactions directly on the triazole ring are less common and typically require harsh conditions or specific activation. However, studies on related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have shown that electrophilic substitution reactions such as bromination, iodination, and nitration can occur on the fused pyrimidine (B1678525) ring. nih.gov The direct electrophilic substitution on the 3,5-dimethyl-1,2,4-triazole ring of the title compound is not well-documented and would likely be challenging.
Functionalization at Nitrogen Atoms (e.g., N-alkylation, N-acylation)
The 1,2,4-triazole ring in 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde possesses two nitrogen atoms (N2 and N4) that are available for further functionalization. The N1 position is already substituted by the benzaldehyde-containing aryl group. Reactions with electrophiles, such as alkyl or acyl halides, typically lead to the formation of positively charged triazolium salts through a process known as quaternization.
N-Alkylation and N-Arylation
N-alkylation of 1-substituted 1,2,4-triazoles is a well-documented transformation that proceeds by attacking the N4 atom, which is generally more accessible and nucleophilic than the N2 atom. This reaction typically involves treating the triazole derivative with an alkyl halide (e.g., methyl iodide, butyl bromide) or other alkylating agents, often under neat conditions or in a polar solvent at elevated temperatures. The resulting products are 1,4-disubstituted-1,2,4-triazolium salts, which are of significant interest as ionic liquids and precursors to N-heterocyclic carbenes (NHCs). nih.gov
Similarly, N-arylation can be achieved to furnish 1,4-diaryl-1,2,4-triazolium salts. These reactions often require transition metal catalysis, with copper-catalyzed protocols being particularly effective. nih.govacs.org For instance, the reaction of a 4-substituted-4H-1,2,4-triazole with a diaryliodonium salt in the presence of a copper catalyst provides a mild and efficient route to these triazolium salts. nih.govacs.org
N-Acylation
While less common than N-alkylation for the formation of stable salts, N-acylation of the triazole ring is also a possible transformation. Reaction with acyl halides or anhydrides would lead to the formation of highly reactive N-acyltriazolium ions. These intermediates are often not isolated but are utilized in situ as potent acylating agents in organic synthesis. The stability and reactivity of N-acyl-1,2,3-triazoles have been investigated, suggesting that analogous N-acyl-1,2,4-triazolium species would also serve as transient, reactive intermediates. rsc.org
The table below summarizes representative conditions for the quaternization of 1,2,4-triazole derivatives based on analogous systems.
| Triazole Substrate | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-Alkyl-1,2,4-triazole | Polyfluoroalkyl halide | Neat, 100-120 °C | 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium salt | nih.gov |
| 4-Aryl-1,2,4-triazole | 1,3-Dibromopropane | Not specified | Symmetrically substituted bistriazolium salt | thieme-connect.com |
| 4-Phenyl-4H-1,2,4-triazole | Diaryliodonium salt | Cu(CH₃CN)₄PF₆ (catalyst), Acetonitrile, Room Temp | 1-Aryl-4-phenyl-1,2,4-triazolium salt | nih.govacs.org |
| 4-Aryl-4H-1,2,4-triazole | 2-(Bromomethyl)pyridine | 1,4-Dioxane, Reflux | 1-(Pyridin-2-ylmethyl)-4-aryl-4H-1,2,4-triazol-1-ium bromide | researchgate.net |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Utilizing Functionalized Derivatives
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex organic molecules. To employ 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde in such reactions, it must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate, on the benzaldehyde ring. A hypothetical, yet synthetically accessible, substrate for these reactions would be 2-bromo-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde .
Suzuki Reaction
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. This methodology is widely used to form carbon-carbon single bonds between aromatic rings. Derivatives of 1,2,4-triazoles have been shown to be effective substrates in Suzuki couplings. mdpi.com For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles readily couple with various arylboronic acids under standard Suzuki conditions. mdpi.com A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, a base like potassium carbonate, and a solvent mixture, often containing water. mdpi.comresearchgate.net
The table below outlines typical conditions for Suzuki cross-coupling reactions involving aryl bromides bearing triazole substituents.
| Aryl Halide Substrate (Example) | Boronic Acid | Catalytic System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 4-(N,N-diphenylamino)phenylboronic acid | Pd(PPh₃)₄, NBu₄Br (PTC), K₂CO₃ | Toluene/H₂O/EtOH, 130 °C | Biaryl-substituted triazole | mdpi.com |
| Aryl dibromide triazole precursor | Arylboronic acid | Pd(PPh₃)₄, Choline hydroxide (B78521) | Toluene, Microwave irradiation | Di-aryl substituted triazole | researchgate.net |
| Halogenated 1,2,4-benzotriazine (B1219565) 1-oxide | Arylboronic acid | Pd(OAc)₂, PCy₃ or SPhos (ligand), K₃PO₄ | Toluene/H₂O, 110 °C | Aryl-substituted benzotriazine oxide | nih.gov |
Sonogashira Reaction
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is of great importance for the synthesis of substituted alkynes and conjugated enyne systems. The standard Sonogashira protocol employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base which often serves as the solvent. wikipedia.orgnih.govorganic-chemistry.org Functionalized triazole derivatives are suitable substrates for this transformation, allowing for the introduction of alkynyl moieties onto the aromatic ring. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org
The table below presents common conditions for Sonogashira cross-coupling reactions applicable to functionalized derivatives of the title compound.
| Aryl Halide Substrate (Example) | Alkyne | Catalytic System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Halogenated glycal | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine, Room Temp | Alkynyl C-glycoside | nih.gov |
| Aryl iodide | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Amine base (e.g., Et₃N, Et₂NH) | Aryl-substituted alkyne | wikipedia.orgorganic-chemistry.org |
| Aryl bromide | Terminal alkyne | Pd(PhCN)₂Cl₂, P(t-Bu)₃ (ligand), CuI | Amine base, Room Temp | Aryl-substituted alkyne | organic-chemistry.org |
Derivatization and Design of Novel Chemical Entities from 4 Dimethyl 1h 1,2,4 Triazol 1 Yl Benzaldehyde
Synthesis of Substituted Imines and Schiff Bases
The condensation of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental reaction in organic synthesis. chemijournal.com The aldehyde group of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde readily undergoes this reaction with a wide range of primary amines to yield the corresponding N-substituted imines.
The reaction mechanism proceeds in two main steps: the initial nucleophilic attack of the amine on the aldehyde's carbonyl carbon forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.govresearchgate.net This intermediate is often unstable and subsequently eliminates a molecule of water to form the final C=N double bond of the imine. mdpi.comnih.gov The formation of the Schiff base is a reversible reaction, and the equilibrium can be shifted towards the product by removing water, often by azeotropic distillation or the use of a dehydrating agent.
Reaction conditions can be tailored to optimize yield. For instance, studies on the reaction of 4-amino-1,2,4-triazoles with substituted benzaldehydes have shown that polar solvents can shift the equilibrium towards Schiff base formation, while apolar aprotic solvents may favor the hemiaminal intermediate. mdpi.comnih.gov The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol. chemijournal.com
The electronic nature of the amine reactant can influence the reaction rate and the stability of the resulting Schiff base. A variety of aromatic and aliphatic amines can be used to generate a library of derivatives, each with unique structural and electronic features. nih.govfabad.org.tr
| Amine Reactant | Product Name | General Reaction Conditions |
|---|---|---|
| Aniline | (E)-N-phenyl-1-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)methanimine | Ethanol, reflux, 2-4 hours |
| 4-Chloroaniline | (E)-N-(4-chlorophenyl)-1-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)methanimine | Ethanol, reflux, catalytic acetic acid |
| 2-Aminophenol (B121084) | (E)-2-(((4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)methylene)amino)phenol | Ethanol, room temperature to reflux |
| Benzylamine | (E)-N-benzyl-1-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)methanimine | Methanol, reflux |
Formation of Chalcones and Related α,β-Unsaturated Systems
Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds that serve as precursors for flavonoids and other biologically active molecules. jetir.org They are characterized by an α,β-unsaturated ketone system. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, a base- or acid-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone. wikipedia.orgtaylorandfrancis.com
In this context, 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde can be reacted with various acetophenone (B1666503) derivatives or other enolizable ketones. The classical Claisen-Schmidt reaction is typically conducted in an alcoholic solvent using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as the catalyst. atlantis-press.comnih.gov The base deprotonates the α-carbon of the ketone, generating an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the benzaldehyde (B42025) derivative. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone (B49325). taylorandfrancis.com
Solvent-free methods have also been developed, where the reactants are ground together with a solid base like NaOH, offering a greener and often high-yielding alternative. jetir.orgrsc.org The resulting chalcones are typically crystalline solids that can be purified by recrystallization from ethanol. rsc.org The versatility of this reaction allows for the synthesis of a wide range of chalcone derivatives by varying the ketone component. nih.gov
| Ketone Reactant | Product Name | General Reaction Conditions |
|---|---|---|
| Acetophenone | (E)-1-phenyl-3-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)prop-2-en-1-one | Ethanol, 10-50% aq. NaOH, stir at room temp |
| 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)prop-2-en-1-one | Methanol, aq. KOH, stir at room temp |
| 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)prop-2-en-1-one | Solid NaOH, grinding (solvent-free), 10 min |
| 2-Acetylnaphthalene | (E)-1-(naphthalen-2-yl)-3-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)prop-2-en-1-one | Methanol, KOH, stir at room temp, 24h |
Cycloaddition Reactions and Construction of Fused Heterocyclic Systems
The derivatives synthesized from 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde, particularly the chalcones, are excellent substrates for cycloaddition reactions, enabling the construction of complex fused heterocyclic systems. The α,β-unsaturated ketone moiety in chalcones can participate as a dienophile or as part of a diene system in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net
For example, the chalcone can react with various dienes to form six-membered rings. While specific examples starting from this exact triazolyl-chalcone are not detailed in the literature, the general reactivity of chalcones is well-established. Another powerful strategy is the use of 1,3-dipolar cycloadditions to create five-membered heterocyclic rings. yu.edu.jo For instance, the reaction of chalcones with hydrazine (B178648) derivatives yields pyrazolines, while reaction with hydroxylamine (B1172632) produces isoxazolines. These reactions significantly increase the molecular complexity and provide access to a variety of fused heterocyclic scaffolds.
Furthermore, the triazole moiety itself can be part of the construction of fused systems. While the 1-substituted triazole ring is generally stable, synthetic routes exist to create fused systems like 1,2,4-triazolo[4,3-a]pyridines through intramolecular C-N cross-coupling reactions of precursors. rsc.org Derivatives of the initial benzaldehyde could potentially be designed to undergo such intramolecular cyclizations. For example, a Schiff base formed with 2-hydrazinopyridine (B147025) could undergo oxidative cyclization to form a triazolo[4,3-a]pyridine fused system. The synthesis of triazole-fused heterocycles is an active area of research, employing methods like palladium-catalyzed cyclization of appropriately substituted triazoles. rsc.org
| Chalcone Derivative | Reagent | Product Class | Reaction Type |
|---|---|---|---|
| (E)-1-phenyl-3-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)prop-2-en-1-one | Hydrazine Hydrate | Pyrazoline | Condensation/Cyclization |
| (E)-1-phenyl-3-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)prop-2-en-1-one | Hydroxylamine Hydrochloride | Isoxazoline | Condensation/Cyclization |
| (E)-1-phenyl-3-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)prop-2-en-1-one | Guanidine | Aminopyrimidine | Condensation/Cyclization |
| (E)-1-phenyl-3-(4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)phenyl)prop-2-en-1-one | Cyclopentadiene | Norbornene derivative | [4+2] Cycloaddition (Diels-Alder) |
Incorporation into Macrocyclic and Supramolecular Architectures
The nitrogen atoms of the 1,2,4-triazole (B32235) ring are known to act as effective coordination sites for metal ions. Research on related compounds, such as 4-amino-3,5-dimethyl-1,2,4-triazole, has demonstrated its ability to act as a bridging ligand, forming trinuclear coordination compounds and coordination polymers with various transition metals like Mn(II), Co(II), Cu(II), and Ag(I). mdpi.com This coordinating ability is a key feature that can be exploited for the construction of macrocyclic and supramolecular structures.
Derivatives of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde, especially the Schiff bases, can be designed as multidentate ligands. For example, a Schiff base prepared from 2-aminophenol or salicylaldehyde (B1680747) would possess nitrogen and oxygen donor atoms in addition to the triazole nitrogens. Such ligands can coordinate to metal centers, leading to the self-assembly of discrete metallo-macrocycles or extended coordination polymers.
The geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions all play crucial roles in determining the final supramolecular architecture. The formation of these complex structures is driven by the coordination bonds between the ligand's donor atoms and the metal ions. While specific macrocycles derived from 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde are not prominently reported, the inherent coordinating properties of the triazole ring and the synthetic versatility of the aldehyde group make this compound and its derivatives promising building blocks for the rational design and synthesis of novel supramolecular systems.
Advanced Spectroscopic and Structural Elucidation Studies of 4 Dimethyl 1h 1,2,4 Triazol 1 Yl Benzaldehyde and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the specific title compound is not widely published, extensive studies on closely related 3,5-dimethyl-1,2,4-triazole derivatives provide a clear indication of the expected solid-state conformation. mdpi.com
For instance, the analysis of Schiff bases and hemiaminals formed from the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole and various benzaldehydes reveals key structural features. mdpi.com In these derivatives, the triazole and phenyl rings are typically not coplanar. The dihedral angle between the two ring systems is a critical parameter, influencing the molecular packing and intermolecular interactions. For example, in the Schiff base N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine, the dihedral angle between the benzene (B151609) and triazole rings is 43.09 (11)°. researchgate.net Similarly, in other triazole derivatives, twist angles between the triazole and adjacent aromatic rings can range from approximately 5° to over 12°. mdpi.com
The crystal packing is often stabilized by a network of weak intermolecular interactions, such as C—H···N hydrogen bonds. researchgate.net Bond lengths within the triazole ring, such as C=N bonds, typically exhibit double-bond character. researchgate.net The connection between the triazole's N1 atom and the phenyl ring's C4 atom creates a conjugated system, the planarity of which is subject to steric hindrance from the methyl groups.
A representative table of crystallographic data for a related triazole derivative is presented below to illustrate the type of information obtained from such studies.
Table 1: Representative Crystal Data for a 1,2,4-Triazole (B32235) Derivative.
| Parameter | Value |
|---|---|
| Compound | N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine researchgate.net |
| Formula | C₁₁H₁₃N₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3665 (16) |
| b (Å) | 11.1585 (19) |
| c (Å) | 9.5248 (12) |
| β (°) | 90.257 (1) |
| Volume (ų) | 1101.9 (3) |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the aldehydic proton (CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically around 10.0 ppm. The protons of the benzaldehyde (B42025) ring will appear as two doublets in the aromatic region (approximately 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The two methyl groups (CH₃) on the triazole ring would likely appear as a sharp singlet, or two closely spaced singlets, in the upfield region (around 2.3-2.6 ppm). mdpi.com For the parent compound without the methyl groups, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, the triazole protons appear at approximately 8.73 and 8.16 ppm. researchgate.net
The ¹³C NMR spectrum provides complementary information. The carbon of the aldehyde group (C=O) is highly deshielded and resonates far downfield (around 190 ppm). The carbons of the phenyl ring would show four distinct signals. The carbon atom attached to the triazole ring (C1) and the carbon atom of the aldehyde group (C4) would have characteristic chemical shifts influenced by their substituents. The carbons of the triazole ring (C3 and C5) are expected around 150-160 ppm, while the methyl carbons would appear far upfield. mdpi.com
Table 2: Predicted ¹H NMR Chemical Shifts for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde H | ~10.0 | Singlet |
| Aromatic H (ortho to CHO) | ~8.1-8.3 | Doublet |
| Aromatic H (ortho to Triazole) | ~7.8-8.0 | Doublet |
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | ~191 |
| C3 & C5 (Triazole) | ~155-160 |
| C-N (Aromatic) | ~145 |
| C-CHO (Aromatic) | ~138 |
| Aromatic CH | ~130, ~125 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). For 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde (C₁₁H₁₁N₃O), the calculated exact mass provides unambiguous confirmation of its molecular formula.
The fragmentation patterns observed in the mass spectrum (typically using techniques like Electron Impact or Electrospray Ionization) offer valuable structural information. The fragmentation of 1,2,4-triazole derivatives often involves characteristic losses of small, stable neutral molecules. researchgate.net A primary fragmentation pathway for the title compound would likely involve the cleavage of the triazole ring. The loss of a nitrogen molecule (N₂, 28 Da) is a common fragmentation for many nitrogen-containing heterocycles. Other expected fragmentations could include the loss of the formyl radical (CHO, 29 Da) or cleavage at the bond connecting the phenyl and triazole rings. The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different functional groups. researchgate.net
Table 4: HRMS Data for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O |
| Calculated Monoisotopic Mass | 201.0902 Da |
| Common Adducts ([M+H]⁺, [M+Na]⁺) | 202.0975 Da, 224.0794 Da |
| Potential Key Fragments | [M-N₂]⁺, [M-CHO]⁺, [C₇H₄O-N]⁺, [C₄H₆N₃]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds. The spectra arise from the vibrations of the atoms within the molecule.
For 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde, the IR and Raman spectra would be dominated by several characteristic absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1700 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹.
The vibrations of the heterocyclic triazole ring and the benzene ring will produce a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹). These include C=C aromatic ring stretching vibrations (around 1600-1450 cm⁻¹), C=N stretching of the triazole ring, and N-N stretching vibrations. cardiff.ac.uk The out-of-plane C-H bending vibrations of the 1,4-disubstituted benzene ring are also characteristic and typically appear in the 800-850 cm⁻¹ region. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more detailed assignment of the observed vibrational modes. researchgate.net
Table 5: Characteristic Vibrational Frequencies for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Weak |
| Aldehyde C-H Stretch | ~2820, ~2720 | Weak (often two bands) |
| C=O Stretch (Aldehyde) | 1710 - 1690 | Strong |
| C=C Aromatic Stretch | 1610 - 1580 | Medium-Strong |
| C=N Triazole Stretch | 1550 - 1480 | Medium-Strong |
| C-H Bending (Methyl) | 1460 - 1440 | Medium |
| C-N Stretch | 1360 - 1250 | Medium |
Computational and Theoretical Investigations of 4 Dimethyl 1h 1,2,4 Triazol 1 Yl Benzaldehyde
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, which is fundamental to a molecule's stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com For triazole derivatives, DFT calculations are used to determine these energy levels. irjweb.comacs.org The analysis of related aromatic triazoles suggests that the HOMO is typically localized on the electron-rich parts of the molecule, such as the triazole and phenyl rings, while the LUMO is distributed over the electron-accepting regions, like the benzaldehyde (B42025) group. This distribution dictates the molecule's behavior in charge transfer interactions.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net For molecules containing triazole and benzaldehyde moieties, MEP maps typically show negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group, indicating these are the most likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential (blue regions) is generally found around the hydrogen atoms, marking them as sites for nucleophilic attack. This information is vital for understanding how the molecule might interact with biological receptors.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). acs.orgresearchgate.net These parameters, derived from DFT calculations, provide a quantitative measure of the molecule's reactivity and are used to compare the stability and reactivity of different derivatives. researchgate.netresearchgate.net
| Descriptor | Significance | Typical Calculation Basis |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT/B3LYP/6-311++G(d,p) irjweb.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT/B3LYP/6-311++G(d,p) irjweb.com |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. irjweb.com | DFT/B3LYP/6-311++G(d,p) irjweb.com |
| Electronegativity (χ) | Measure of the power of an atom or group of atoms to attract electrons towards itself. | Calculated from HOMO/LUMO energies. acs.org |
| Chemical Hardness (η) | Measure of resistance to change in electron distribution or charge transfer. | Calculated from HOMO/LUMO energies. acs.org |
| Electrophilicity (ω) | Measure of the energy lowering of a system when it accepts electrons from the environment. | Calculated from HOMO/LUMO energies. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions that are crucial for understanding a molecule's behavior in different environments, such as in solution or at a protein binding site. nih.govarabjchem.org
Conformational Analysis: The 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde molecule possesses rotational freedom around the single bond connecting the phenyl and triazole rings. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations. nih.govresearchgate.net For similar bitriazole systems, planar conformations have been found to be the most stable. tubitak.gov.tr The simulations track parameters like dihedral angles to understand the molecule's preferred spatial arrangement, which is critical for its interaction with other molecules. nih.gov
Intermolecular Interactions: MD simulations are particularly useful for studying how a molecule interacts with its surroundings, such as solvent molecules or biological macromolecules. researchgate.net These simulations can reveal the formation and dynamics of intermolecular hydrogen bonds and other non-covalent interactions. nih.gov For instance, studies on related triazole derivatives in aqueous or acidic media have used MD to calculate interaction energies and analyze the role of hydrogen bonding in stabilizing certain conformations. nih.govresearchgate.net This information is vital for predicting the solubility and bioavailability of the compound. The stability of a ligand-protein complex, once docked, is often validated using MD simulations to observe the persistence of key interactions over time. arabjchem.orgnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides methods to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computed structures and electronic properties.
Vibrational Spectroscopy (FT-IR): DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.govresearchgate.net The calculated harmonic vibrational wavenumbers are often scaled to achieve better agreement with experimental Fourier-transform infrared (FT-IR) spectra. nih.gov For 1,2,4-triazole (B32235) and its derivatives, theoretical spectra have shown very good agreement with experimental measurements, aiding in the assignment of observed vibrational bands. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). rsc.orgmdpi.commdpi.comnih.gov Theoretical NMR data for triazole derivatives have been shown to correlate well with experimental spectra, providing an essential tool for structural elucidation and confirmation. mdpi.commdpi.comnih.govresearchgate.net
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions. For compounds with aromatic systems like 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to π → π* and n → π* transitions.
| Spectroscopic Parameter | Computational Method | Typical Basis Set | Information Obtained |
| IR Frequencies | DFT (B3LYP) | 6-31G* or higher | Vibrational modes, functional group identification. nih.gov |
| ¹H & ¹³C NMR Shifts | GIAO-DFT | 6-311G or higher | Chemical environment of nuclei, structural confirmation. mdpi.comnih.gov |
| UV-Vis λmax | TD-DFT | Varies | Electronic transitions, chromophore identification. |
Ligand-Target Interaction Modeling for Bio-Relevant Analogues (non-clinical mechanistic insights)
Molecular docking and other computational techniques are instrumental in predicting how a ligand might bind to a biological target, such as an enzyme or receptor. This provides non-clinical, mechanistic insights into the potential biological activity of the compound and its analogues. arabjchem.orgijpsjournal.com Triazole derivatives are known to interact with a variety of biological targets. researchgate.nettandfonline.com
Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govbiointerfaceresearch.com For triazole-based compounds, docking studies have been used to investigate their potential as inhibitors of various enzymes, such as aromatase, carbonic anhydrase IX, and main proteases of viruses. nih.govbiointerfaceresearch.comnih.gov These studies identify key interactions, like hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the active site of the target. nih.govnih.gov For example, the nitrogen atoms of the triazole ring are often involved in crucial hydrogen bonding or coordination with metal ions in the active site. nih.gov
Applications of 4 Dimethyl 1h 1,2,4 Triazol 1 Yl Benzaldehyde in Contemporary Chemical Science
Role as a Versatile Building Block in Complex Molecule Synthesis
The unique bifunctional nature of 4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde—possessing both an electrophilic aldehyde carbon and a nucleophilic nitrogen-rich triazole ring—renders it a highly adaptable building block in organic synthesis. The aldehyde group serves as a classical handle for a multitude of chemical transformations.
A primary application is in condensation reactions, particularly with primary amines, to form Schiff bases (imines). nih.govrdd.edu.iq Research on related structures, such as the reaction of various substituted benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole, has been studied to understand the formation of stable hemiaminals and Schiff bases. mdpi.com These reactions are fundamental in constructing larger, more complex molecular architectures. The reaction conditions, including solvent polarity and temperature, can influence the equilibrium between the hemiaminal intermediate and the final Schiff base product. mdpi.com
Furthermore, the aldehyde functionality allows for:
Oxidation to the corresponding carboxylic acid, which can then be used in ester or amide bond formation.
Reduction to a benzyl (B1604629) alcohol, providing another route for functionalization.
Nucleophilic additions (e.g., Grignard or Wittig reactions) to create new carbon-carbon bonds, extending the molecular framework.
Precursor in Medicinal Chemistry for Lead Compound Generation (Excluding Clinical Human Trials)
The 1,2,4-triazole (B32235) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs. nih.gov Consequently, this compound is an attractive starting material for the development of new therapeutic agents.
Derivatives of 1,2,4-triazole are known to be effective enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases. isp.edu.pk The design of these inhibitors often relies on the triazole ring's ability to coordinate with metal ions in enzyme active sites or to form crucial hydrogen bonds.
Structure-activity relationship (SAR) studies on various classes of 1,2,4-triazole derivatives have provided insights into their inhibitory mechanisms. For instance, in the development of anticancer agents, substitutions on the phenyl ring of triazole-containing compounds significantly influence their inhibitory potency against targets like EGFR, BRAF, and Tubulin. nih.gov Similarly, for antifungal agents, modifications to the side chains attached to the triazole ring can dramatically alter their efficacy and spectrum of activity. ekb.egresearchgate.net The development of potent inhibitors often involves creating hybrid molecules that combine the triazole scaffold with other pharmacologically active moieties, with SAR studies guiding the optimization of these structures. researchgate.netbohrium.com
Table 1: Examples of Enzyme Inhibition by 1,2,4-Triazole Derivatives (Illustrative)
| Compound Class | Target Enzyme | Key SAR Findings |
| Triazole-benzothiazole hybrids | p38α MAP kinase | Hinge region interaction with MET 109 observed in docking studies. nih.gov |
| Diaryl-1,2,4-triazoles | BRAF/Tubulin | Potent inhibition observed; specific substitutions on the aryl rings are critical for activity. nih.gov |
| Triazole-based compounds | Aromatase | Design based on structures of Letrozole and Anastrozole; substitutions on phenyl rings modulate cytotoxicity. nih.gov |
The 1,2,4-triazole scaffold is integral to the development of agents with a broad spectrum of pharmacological activities. nih.gov Extensive in vitro research has demonstrated the potential of its derivatives against various pathogens and cancer cell lines.
Antifungal Activity: The 1,2,4-triazole core is famously present in azole antifungal drugs. ekb.eg Numerous studies have synthesized novel triazole derivatives and tested their efficacy against pathogenic fungi like Candida albicans, Microsporum gypseum, and others. nih.govekb.egresearchgate.net Research has shown that specific substitutions, such as halo- or methoxy- groups on associated phenyl rings, can lead to excellent antifungal efficacy. ekb.eg Some novel Schiff bases derived from triazoles have demonstrated activity superior to the standard drug ketoconazole (B1673606) against certain fungal species. nih.gov
Anticancer Activity: A significant body of research focuses on 1,2,4-triazole derivatives as potential anticancer agents. nih.gov These compounds have been evaluated in vitro against a variety of human cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HEPG2), and lung (A549). nih.govacs.orgekb.eg The mechanism of action often involves the induction of apoptosis or inhibition of key cancer-related enzymes. nih.govekb.eg Hybrid molecules incorporating the triazole scaffold have shown potent cytotoxic effects, with some compounds exhibiting greater selectivity for cancer cells over normal cells in laboratory studies. acs.org
Antibacterial and Antiviral Activity: The triazole scaffold has also been incorporated into molecules with antibacterial and antiviral properties. nih.govnepjol.info Studies have reported the activity of triazole derivatives against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net The ability to easily synthesize a wide array of derivatives from precursors like this compound facilitates the exploration of new chemical space for novel antimicrobial agents.
Table 2: Selected In Vitro Anticancer Activity of Novel 1,2,4-Triazole Derivatives
| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Triazole-1,2,3-triazole hybrids | MCF-7 | 0.31 - 4.46 | acs.org |
| 1,2,4-Triazole-1,2,3-triazole hybrids | Caco-2 | 4.98 - 7.22 | acs.org |
| Schiff base (TB-NO₂) | HEPG2 | 12.5 | researchgate.net |
| Schiff base (TB-OCH₃) | HCT-116 | 25 | researchgate.net |
| 1,4-diphenyl-butan-1,4-dione derivative (10a) | Hela | 5.6 | nih.gov |
| 1,3-diphenyl-propan-1-one derivative (7d) | Hela | 7.8 | nih.gov |
Utilization in Materials Science and Functional Polymers
Beyond biomedicine, the structural features of this compound and its derivatives are well-suited for applications in materials science, particularly in the synthesis of functional polymers and porous crystalline frameworks.
The 1,2,4-triazole ring is known for its high thermal stability and chemical resistance. Incorporating this moiety into polymer backbones can impart these desirable properties to the resulting materials. nih.gov Polymers containing triazole units have been synthesized for various applications, including as energetic materials and proton-conducting membranes for fuel cells. nih.govresearchgate.net
The aldehyde group of this compound can be used in polycondensation reactions. For example, condensation with monomers containing amine groups would lead to the formation of poly(azomethine)s. ntu.edu.iq Alternatively, the aldehyde can be modified to other polymerizable groups. The resulting polymers, rich in nitrogen, can exhibit interesting properties such as metal coordination capabilities and specific adhesive properties. rsc.org For instance, polymers based on 1-vinyl-1,2,4-triazole (B1205247) are noted for their complex formation abilities and high thermal stability (up to 300–350 °C). nih.gov
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms of the 1,2,4-triazole ring are excellent coordinating sites for metal ions, making triazole-containing molecules highly valuable as linkers in MOF synthesis. mdpi.comresearchgate.net
Molecules like this compound are ideal precursors for MOF linkers. The aldehyde can be oxidized to a carboxylic acid, creating a classic bitopic linker with a carboxylate group at one end and the coordinating triazole at the other. Such bifunctional linkers can assemble with metal ions to form diverse network topologies, from 1D chains to complex 3D frameworks. mdpi.comacs.org The resulting MOFs can have applications in gas storage, catalysis, and sensing. researchgate.netacs.org The ability to functionalize amino acids with 1,2,4-triazole rings further highlights the versatility of this approach for creating a new family of functional CPs and MOFs. mdpi.com Post-synthetic ligand exchange is another strategy where triazole-containing ligands can be incorporated into pre-existing MOF structures to impart new functionalities. nih.gov
Ligand Design and Applications in Catalysis
Extensive research into the chemical compound “this compound” has revealed its significant potential in the field of ligand design, although direct applications in catalysis are not yet widely documented in scientific literature. The unique molecular architecture of this compound, featuring a reactive aldehyde group and a nitrogen-rich triazole ring, makes it a versatile precursor for synthesizing a variety of polydentate ligands. These ligands are of considerable interest for their ability to form stable complexes with a range of transition metals, a fundamental aspect of developing novel catalysts.
The primary route to designing ligands from this compound involves the condensation reaction of its aldehyde functional group with various amines to form Schiff bases. Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a well-established class of ligands in coordination chemistry. The nitrogen atom of the azomethine group, along with other heteroatoms present in the molecule, can effectively coordinate with metal ions.
Research on analogous compounds, where various substituted benzaldehydes are reacted with amino-triazoles, provides insight into the potential applications. For instance, Schiff bases derived from 3-amino-1H-1,2,4-triazole and different substituted benzaldehydes have been synthesized and their coordination with metal ions investigated. ekb.egresearchgate.net These studies often focus on the structural characterization of the resulting metal complexes and their biological activities, laying the groundwork for future exploration of their catalytic potential. ekb.egresearchgate.net
The design of these ligands allows for fine-tuning of their electronic and steric properties by varying the substituents on the benzaldehyde (B42025) or the amine precursor. This modularity is a key advantage in developing catalysts for specific chemical transformations. For example, the introduction of bulky groups near the metal center can influence the selectivity of a catalytic reaction.
The table below summarizes the types of ligands and complexes that can be conceptualized based on the known reactivity of 1,2,4-triazole and benzaldehyde derivatives, highlighting the potential for ligand design.
| Ligand Type | Amine Precursor | Potential Metal Ions for Complexation | Potential Catalytic Applications (Inferred) |
| Bidentate Schiff Base | Aniline | Cu(II), Ni(II), Co(II), Zn(II) | Oxidation, Reduction, C-C coupling reactions |
| Tridentate Schiff Base | 2-Aminoethanol | Fe(III), Cr(III), Mn(II) | Polymerization, Asymmetric synthesis |
| Tetradentate Schiff Base | Ethylenediamine | Ru(III), Rh(III), Pd(II) | Hydrogenation, Transfer hydrogenation |
It is important to note that while the synthesis of such ligands is chemically feasible, their actual efficacy in catalytic applications remains a subject for future research. The current body of scientific literature primarily supports the role of this compound as a valuable building block in the design of novel ligands for coordination chemistry. Further investigations are required to fully realize their potential as catalysts.
Future Directions and Emerging Research Avenues for 4 Dimethyl 1h 1,2,4 Triazol 1 Yl Benzaldehyde
Development of Sustainable and Green Synthesis Methodologies
The chemical industry's shift towards environmentally benign processes has spurred significant innovation in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. Future research will likely focus on developing greener synthetic routes to 4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde that minimize waste, reduce energy consumption, and avoid hazardous solvents and reagents.
Key strategies in green synthesis that could be applied include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods.
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing reaction rates and efficiency, often at lower temperatures. This method has been successfully used for synthesizing various triazole hybrids.
Use of Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a central tenet of green chemistry. Many organic transformations, including the synthesis of triazoles, have been successfully carried out in aqueous media.
Catalysis: The development of more efficient and recyclable catalysts, such as copper-based systems for "click chemistry" reactions, is crucial for sustainable synthesis.
| Methodology | Conventional Approach | Green/Sustainable Alternative | Key Advantages |
|---|---|---|---|
| Heating | Oil bath reflux (hours) | Microwave irradiation (minutes) | Reduced reaction time, energy efficiency. |
| Solvent | Benzene (B151609), Toluene, DMF | Water, Ethanol, PEG | Reduced toxicity, lower cost, environmental safety. |
| Reaction Conditions | Harsh acids/bases | Solid supports (e.g., montmorillonite), ultrasound | Milder conditions, easier product separation. |
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
The bifunctional nature of this compound, featuring both a reactive aldehyde group and a stable triazole ring, opens avenues for novel chemical transformations.
Aldehyde Group Transformations: The aldehyde functional group is a versatile handle for a wide array of reactions. Future research could explore its participation in multicomponent reactions, condensations to form Schiff bases (imines), and as a precursor for synthesizing more complex heterocyclic systems. Studies on related benzaldehydes show that condensation reactions are highly influenced by solvent polarity and substituents on the aromatic ring.
Triazole Ring Chemistry: The 1,2,4-triazole (B32235) ring is known for its remarkable stability under oxidative and reductive conditions. It can act as a ligand, coordinating with metal ions to form complexes with interesting magnetic or catalytic properties. Furthermore, the triazole ring is a cornerstone of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a powerful tool for ligating molecular fragments with high efficiency and regioselectivity. This allows for the straightforward synthesis of complex hybrid molecules.
Synergistic Reactivity: An exciting frontier is the exploration of reactions where both the aldehyde and triazole moieties participate or influence each other's reactivity, potentially leading to the discovery of unprecedented chemical transformations and the synthesis of novel molecular architectures.
Integration into Advanced Nanotechnologies and Smart Materials
The distinct electronic characteristics of the 1,2,4-triazole system make it a highly attractive component for advanced materials. The electron-deficient nature of the ring suggests excellent electron-transport and hole-blocking capabilities.
Future research could focus on integrating this compound or its derivatives into:
Organic Light-Emitting Diodes (OLEDs): Triazole derivatives have been successfully employed as host materials in phosphorescent OLEDs (PHOLEDs), leading to devices with high efficiencies. The benzaldehyde (B42025) group could be used as a synthetic anchor to incorporate the molecule into larger polymeric systems for use in polymer light-emitting diodes (PLEDs).
Fluorescent Sensors: The triazole scaffold has been incorporated into fluorescent sensors for the detection of metal ions like Cd²⁺ and Zn²⁺. By functionalizing the benzaldehyde group with specific ionophores, new selective and sensitive chemical sensors could be developed.
Metal-Organic Frameworks (MOFs): While many MOFs use triazoles as linkers to coordinate with metal centers, the potential for metal-free triazole derivatives in materials science is also significant.
| Application Area | Role of 1,2,4-Triazole Moiety | Potential Function of Benzaldehyde Group | Reference |
|---|---|---|---|
| Organic Electronics (OLEDs) | Electron-transporting and hole-blocking material | Synthetic handle for polymerization or derivatization | |
| Chemical Sensors | Fluorophore core structure | Attachment point for ion-selective receptors | |
| Corrosion Inhibition | Surface binding via nitrogen atoms | Modulation of solubility and film-forming properties |
Computational Design and De Novo Synthesis of Derivatives with Tailored Properties
Computational chemistry is an indispensable tool for accelerating the discovery of new molecules with desired functions, bypassing laborious trial-and-error synthesis. Future work on this compound will undoubtedly leverage computational methods for the de novo design of derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build mathematical models that correlate structural features of molecules with their chemical or biological activity. This approach can predict the toxicity or efficacy of new, unsynthesized derivatives of the title compound.
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to screen for compounds that might inhibit a specific enzyme target.
Density Functional Theory (DFT): DFT calculations can predict a molecule's electronic structure, vibrational frequencies, and other physicochemical properties, providing deep insights that can guide the design of materials with specific electronic or optical characteristics.
By using these computational tools, researchers can screen virtual libraries of derivatives of this compound to identify candidates with optimized properties—be it for medicinal chemistry, materials science, or catalysis—before committing resources to their synthesis.
Q & A
Q. What are the standard synthetic routes for 4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde?
A common method involves the condensation of 4-amino-triazole derivatives with substituted benzaldehydes. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in absolute ethanol and glacial acetic acid for 4 hours yields triazole-linked benzaldehyde analogs. The product is purified via recrystallization (water-ethanol) or column chromatography (EtOAc/MeOH with 0.25% EtN) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR in DMSO-d or CDCl identify aromatic protons (δ 7.5–8.5 ppm) and triazole ring signals (δ 8.1–8.3 ppm).
- IR Spectroscopy : Stretching vibrations for aldehyde C=O (~1700 cm) and triazole C-N (~1600 cm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 216.20) .
Q. What is the solubility profile of this compound?
While direct data is limited, structurally similar benzaldehydes (e.g., 4-hydroxybenzaldehyde) show solubility in polar aprotic solvents (DMSO, DMF) and ethanol, but limited solubility in water (8.45 mg/mL at 25°C for analogs). Pre-solubility testing in DMSO followed by dilution in aqueous buffers is recommended for biological assays .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-deficient aldehyde group’s susceptibility to nucleophilic attack. Fukui indices identify reactive sites, while molecular docking predicts interactions with biological targets (e.g., antimicrobial enzymes) .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify optimal efficacy.
- Structural Analog Comparison : Compare with 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS 433920-89-9), which shows enhanced antimicrobial activity due to fluorine’s electronegativity .
Q. How are byproducts managed during large-scale synthesis?
- Purification : Use silica gel chromatography (EtOAc/hexane) or automated flash systems (e.g., iSnAP resin) to isolate the target compound.
- Byproduct Analysis : LC-MS monitors side reactions (e.g., triazole dimerization) .
Q. What challenges arise in X-ray crystallography of this compound?
Small crystal size and weak diffraction (common for flexible triazole derivatives) require high-intensity synchrotron radiation. SHELXL refines structures using high-resolution data (>1.0 Å), while TWINABS addresses twinning issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
